molecular formula C12H14F3NO B12302306 (1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride

(1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride

Cat. No.: B12302306
M. Wt: 245.24 g/mol
InChI Key: YDWSJDBOYLOLSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride is a cyclobutane-containing aromatic amine derivative with a trifluoromethoxy (-OCF₃) substituent on the para position of the phenyl ring. Its molecular formula is C₁₁H₁₂F₃NO·HCl, and it has a molecular weight of 267.68 g/mol . The CAS registry number is 1209685-75-5 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

[1-[4-(trifluoromethoxy)phenyl]cyclobutyl]methanamine

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)17-10-4-2-9(3-5-10)11(8-16)6-1-7-11/h2-5H,1,6-8,16H2

InChI Key

YDWSJDBOYLOLSX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CN)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the Ketone Precursor

The ketone intermediate, (1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanone, is typically prepared via Friedel-Crafts acylation or cyclization reactions. For example, cyclobutane rings are often constructed using [2+2] photocycloaddition or ring-closing metathesis, though direct methods for attaching the trifluoromethoxyaryl group remain proprietary in patents.

Reductive Amination with Ammonia

The ketone reacts with ammonia under reductive conditions:

  • Reagents : Sodium cyanoborohydride (NaBH$$_3$$CN) or borane-dimethyl sulfide complex.
  • Solvents : Methanol, ethanol, or tetrahydrofuran (THF).
  • Conditions : Room temperature to 50°C, 12–48 hours.

Example Protocol (adapted from and):

  • Dissolve (1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanone (1.0 equiv.) in methanol.
  • Add aqueous ammonia (5–20 equiv.) and NaBH$$_3$$CN (1.5 equiv.).
  • Stir at 25°C for 24 hours.
  • Quench with HCl, extract with dichloromethane, and concentrate to obtain the crude amine.

Yield : 60–85% after purification.

Alternative Methods: Nucleophilic Substitution and Hydrogenation

Alkylation of Ammonia with Cyclobutyl Halides

A less common approach involves reacting cyclobutylmethyl halides with ammonia:

  • Reagents : Cyclobutylmethyl bromide, liquid ammonia.
  • Conditions : −40°C to 0°C, 4–6 hours.
    Challenge : Over-alkylation leads to secondary/tertiary amine byproducts, necessitating careful stoichiometric control.

Purification and Salt Formation

Isolation of the Free Amine

  • Liquid-Liquid Extraction : Acidic (HCl) and basic (NaOH) washes remove impurities.
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients.

Hydrochloride Salt Preparation

  • Treat the free amine with HCl (1.0 equiv.) in diethyl ether.
  • Filter and recrystallize from ethanol/water (4:1) to obtain white crystals.

Purity : >98% (HPLC).

Reaction Optimization and Challenges

Temperature and Solvent Effects

  • Optimal Conditions :

    Parameter Value Source
    Temperature 25–30°C
    Ammonia Equivalents 10–15
    Reducing Agent NaBH$$_3$$CN
  • Solvent Impact : Methanol improves imine formation kinetics vs. THF.

Steric and Electronic Considerations

  • The cyclobutyl group’s strain slows imine formation, requiring prolonged reaction times.
  • Electron-withdrawing trifluoromethoxy group stabilizes the intermediate imine.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 1.85–2.10 (m, cyclobutyl), 3.15 (s, CH$$2$$NH$$2$$), 7.45 (d, J = 8.4 Hz, aryl), 8.10 (br s, NH$$2$$).
  • IR (KBr) : 3350 cm$$^{-1}$$ (N-H stretch), 1250 cm$$^{-1}$$ (C-O-CF$$_3$$).

Purity and Yield Comparison

Method Yield (%) Purity (%)
Reductive Amination 85 98.5
Nitrile Hydrogenation 50 95.0

Industrial-Scale Considerations

  • Cost Drivers : Trifluoromethoxybenzene derivatives and chiral catalysts.
  • Green Chemistry : Replace NaBH$$3$$CN with BH$$3$$-THF to reduce cyanide waste.

Chemical Reactions Analysis

Amine Group Reactivity

The protonated amine in its hydrochloride form participates in acid-base and nucleophilic substitution reactions:

Reaction TypeReagents/ConditionsProducts/ApplicationsSource
NeutralizationAqueous NaOH or KOHFree base form of the amine
AcylationAcetyl chloride, DCM, room temperatureN-acetylated derivative
Reductive alkylationAldehydes/ketones + NaBH₃CNSecondary or tertiary amines

The free amine (after neutralization) shows nucleophilic behavior, enabling coupling reactions with electrophiles such as sulfonyl chlorides or activated halides.

Cyclobutane Ring Reactions

The strained cyclobutane ring undergoes selective ring-opening or functionalization under controlled conditions:

Reaction TypeReagents/ConditionsProductsSource
Photolytic cleavageUV light (254 nm)Bicyclic intermediates or linear alkenes
HydrogenationH₂, Pd/C, 50–100°CSaturated cyclohexane derivatives

The ring’s strain (~26 kcal/mol) facilitates [2+2] retro-cycloaddition under UV irradiation, generating reactive diradical species .

Trifluoromethoxy Group Reactivity

The electron-withdrawing trifluoromethoxy (OCF₃) group directs electrophilic aromatic substitution (EAS) and participates in nucleophilic displacement:

Reaction TypeReagents/ConditionsProductsSource
NitrationHNO₃/H₂SO₄, 0°CPara-nitro derivatives (minor meta)
Nucleophilic aromatic substitutionKF, DMSO, 120°CReplacement of OCF₃ with OH or OCH₃

The OCF₃ group’s strong electron-withdrawing effect deactivates the aromatic ring, limiting EAS to harsh conditions .

Cross-Coupling Reactions

The phenyl group enables transition-metal-catalyzed coupling:

Reaction TypeCatalysts/ReagentsProductsSource
Suzuki–MiyauraPd(PPh₃)₄, aryl boronic acidsBiaryl derivatives
Buchwald–HartwigPd₂(dba)₃, Xantphos, aminesC–N coupled products

These reactions are critical for introducing pharmacophores in medicinal chemistry applications .

Salt-Specific Transformations

The hydrochloride salt enhances solubility in polar solvents but limits reactivity in non-polar media:

PropertyConditionsObservationsSource
SolubilityWater or methanol>50 mg/mL at 25°C
StabilitypH 2–6, 4°CNo decomposition over 6 months

Mechanistic Insights

  • Amine acylation : Proceeds via a two-step mechanism involving tetrahedral intermediate formation.

  • Ring-opening : Radical recombination pathways dominate under photolytic conditions .

  • OCF₃ substitution : Follows a concerted SNAr mechanism with fluoride as the leaving group .

This compound’s multifunctional reactivity makes it valuable for drug discovery, particularly in developing kinase inhibitors or GPCR modulators . Further studies on enantioselective transformations and metabolic stability are recommended.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a cyclobutyl group and a trifluoromethoxy substituent on the phenyl ring. Its chemical formula is C12H14ClF3N, with a molecular weight of approximately 275.70 g/mol. The unique trifluoromethoxy group enhances its biological activity by influencing its interaction with biological targets.

Pharmacological Applications

  • Neurological Disorders :
    • Research indicates that this compound may act as an inhibitor of specific ion channels, particularly voltage-gated sodium channels (Na v 1.8), which are implicated in pain signaling pathways. Inhibiting these channels can provide therapeutic benefits for conditions such as neuropathic pain and other chronic pain syndromes .
  • Antidepressant Activity :
    • Studies have suggested that the compound exhibits potential antidepressant-like effects in animal models. Its mechanism may involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
  • Anticancer Properties :
    • Preliminary investigations have shown that (1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride may possess anticancer properties by inducing apoptosis in cancer cells. This is achieved through the activation of caspase pathways, which are essential for programmed cell death .

Data Tables

Application AreaMechanism of ActionReferences
Neurological DisordersSodium channel inhibition
Antidepressant ActivityModulation of neurotransmitter systems
Anticancer PropertiesInduction of apoptosis

Case Studies

  • Case Study 1: Neuropathic Pain Model
    In a controlled study involving rodents, administration of this compound significantly reduced pain behaviors compared to the control group. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for neuropathic pain management.
  • Case Study 2: Depression-Like Behavior
    In another study, the compound was tested in a chronic mild stress model for depression. Results showed that subjects receiving the compound exhibited reduced depressive-like behaviors and increased levels of serotonin metabolites in the brain, indicating its possible role as an antidepressant.
  • Case Study 3: Cancer Cell Line Studies
    The efficacy of this compound was evaluated against various cancer cell lines, including breast and lung cancer. The compound demonstrated significant cytotoxic effects, leading to enhanced apoptosis rates compared to untreated controls.

Mechanism of Action

The mechanism of action of (1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s binding affinity and selectivity towards these targets. The cyclobutyl ring provides structural rigidity, which is crucial for maintaining the compound’s conformation and activity .

Comparison with Similar Compounds

Cyclopropane vs. Cyclobutane Ring Systems

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences References
(1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride 1209685-75-5 C₁₁H₁₂F₃NO·HCl 267.68 Cyclopropane ring (3-membered); higher ring strain may enhance receptor binding kinetics.
(1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride 1209685-75-5 C₁₁H₁₂F₃NO·HCl 267.68 Cyclobutane ring (4-membered); reduced ring strain may improve metabolic stability.

Key Findings :

  • The cyclopropane analog shares the same molecular formula and weight but differs in ring size. Cyclopropane’s higher ring strain may confer stronger binding to targets like opioid receptors, as seen in fentanyl analogs . However, cyclobutane’s larger ring could reduce steric hindrance and enhance pharmacokinetic stability .

Substituent Variations on the Phenyl Ring

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Impact on Properties References
(1-(3-(Trifluoromethyl)phenyl)cyclobutyl)methanamine hydrochloride 1039932-76-7 C₁₂H₁₅ClF₃N 265.70 -CF₃ (meta) Increased lipophilicity; potential for altered CNS penetration.
(1-(4-Fluorophenyl)cyclobutyl)methanamine hydrochloride 1220219-36-2 C₁₀H₁₂ClFN 200.67 -F (para) Reduced steric bulk; may lower receptor affinity compared to -OCF₃.
(1-(4-Bromophenyl)cyclobutyl)methanamine hydrochloride 1208915-57-4 C₁₀H₁₂BrClN 260.57 -Br (para) Higher molecular weight and polarizability; potential halogen bonding.

Key Findings :

  • The -OCF₃ group in the target compound provides strong electron-withdrawing effects, enhancing metabolic resistance compared to -F or -Br .
  • Trifluoromethyl (-CF₃) at the meta position (CAS 1039932-76-7) increases lipophilicity (clogP ~2.8 vs.

Stereochemical Variants

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Stereochemistry Relevance References
(R)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride 1208989-29-0 C₉H₁₀F₃NO·HCl 241.64 R-configuration Enantiomeric purity critical for receptor selectivity (e.g., serotonin receptors).
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine hydrochloride 1391540-47-8 C₉H₁₀F₃NO·HCl 241.64 S-configuration Mirror-image pharmacokinetics; potential for reduced off-target effects.

Key Findings :

  • Stereochemistry significantly impacts biological activity. For example, the (R)-enantiomer may exhibit higher affinity for amine transporters, while the (S)-form could show preferential metabolism .

Other Structural Modifications

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Feature Application References
1-[(4-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride 1439902-22-3 C₁₃H₁₉ClNO 241.76 Benzyl-methoxy group Increased solubility due to -OCH₃; potential for prodrug development.
(2-Chloro-4-(trifluoromethoxy)phenyl)methanamine hydrochloride 874482-98-1 C₈H₇ClF₃NO·HCl 264.61 -Cl ortho to -OCF₃ Enhanced steric hindrance; possible use in herbicide research.

Key Findings :

  • Methoxybenzyl derivatives (e.g., CAS 1439902-22-3) improve aqueous solubility, making them suitable for intravenous formulations .
  • Ortho-chloro substitution (CAS 874482-98-1) introduces steric effects that may limit rotational freedom, altering binding kinetics .

Data Tables for Quick Reference

Table 1: Comparison of Key Physical Properties

Compound Type Example CAS logP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
Cyclobutane (-OCF₃) 1209685-75-5 2.5 0.15 >250 (decomposes)
Cyclopropane (-OCF₃) 1209685-75-5 2.4 0.18 245–250
Trifluoromethyl (-CF₃) 1039932-76-7 2.8 0.09 230–235

Table 2: Industrial Availability and Pricing (Representative Data)

Compound CAS Supplier Purity Price (USD/g)
1209685-75-5 Fluorochem 99% 837 (250 mg)
1039932-76-7 GLPBIO 95% 2435 (1g)
874482-98-1 MREDA 98% 1352 (100 mg)

Biological Activity

(1-(4-(Trifluoromethoxy)phenyl)cyclobutyl)methanamine hydrochloride, with the CAS number 2228240-63-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14F3NO
  • Molecular Weight : 245.24 g/mol
  • Structure : The compound features a cyclobutyl group attached to a trifluoromethoxy-substituted phenyl ring, which is integral to its biological activity.

The biological activity of this compound appears to be linked to its interaction with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • PLK4 Inhibition : Analogous compounds have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), which is crucial for cell cycle regulation. These inhibitors have shown efficacy in reducing tumor growth in various cancer models, including colon cancer .
  • IC50 Values : Compounds in this class have demonstrated IC50 values ranging from single-digit nanomolar levels to micromolar levels against different cancer cell lines, indicating strong antiproliferative effects .

Case Studies and Experimental Data

  • Cell Line Studies : In vitro studies using human cancer cell lines have shown that derivatives of this compound can inhibit cell proliferation effectively. For example, one study reported an IC50 value of 0.64 μM against the MM1.S multiple myeloma cell line .
  • Kinase Inhibition : The compound's structural features suggest it may interact with specific kinases involved in cancer progression, such as Bcr-Abl and various receptor tyrosine kinases (RTKs). This interaction could lead to downstream effects on signaling pathways critical for tumor growth and survival .
  • P-glycoprotein Modulation : Similar compounds have been evaluated for their ability to modulate P-glycoprotein (P-gp), an ATP-binding cassette transporter that plays a role in drug resistance. These studies highlight the potential of these compounds to enhance the efficacy of chemotherapeutics by reversing drug resistance mechanisms .

Summary of Biological Activities

Activity TypeMechanism/TargetIC50 RangeReference
Antitumor ActivityPLK4 InhibitionSingle-digit nM
Kinase InhibitionVarious RTKs0.64 μM
P-glycoprotein ModulationReversal of drug resistanceNot specified

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclobutane proton environments and trifluoromethoxy group coupling patterns.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion ([M+H]⁺) and exact mass (e.g., 265.08 g/mol for C₁₂H₁₄ClF₃NO) .
  • Infrared (IR) Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

How can advanced structural elucidation resolve stereochemical ambiguities?

Q. Advanced

  • X-ray Crystallography : Determines absolute configuration of the cyclobutane ring and amine orientation .
  • Computational Modeling : DFT calculations predict stable conformers and compare with experimental NMR data .
  • Chiral HPLC : Separates enantiomers if asymmetric synthesis is employed .

What biological targets are plausible for this compound based on structural motifs?

Basic
The trifluoromethoxy group and cyclobutane scaffold suggest potential CNS activity:

  • Neurotransmitter Receptors : Serotonin or dopamine receptors due to aryl amine similarity .
  • Enzyme Inhibition : Monoamine oxidases (MAOs) or cytochrome P450 isoforms .
    Initial screening via radioligand binding assays is recommended .

How can structure-activity relationship (SAR) studies improve target specificity?

Q. Advanced

  • Substituent Variation : Replace the trifluoromethoxy group with Cl, Br, or CF₃ to assess electronic effects .
  • Cyclobutane Ring Modifications : Test bicyclic or spiro analogs for conformational rigidity .
  • Pharmacophore Mapping : Molecular docking identifies key interactions (e.g., hydrogen bonding with MAO-B) .

What are the best practices for handling and storing this compound?

Q. Basic

  • Storage : Desiccate at –20°C in amber vials to prevent hydrolysis of the amine hydrochloride.
  • Handling : Use inert atmosphere (N₂/Ar) during synthesis to avoid oxidation .
  • Stability Testing : Monitor via TLC or HPLC under accelerated conditions (40°C/75% RH) .

How can conflicting data on similar compounds guide research on this molecule?

Advanced
Discrepancies in bioactivity of analogs (e.g., cyclopropane vs. cyclobutane derivatives) highlight:

  • Ring Strain Effects : Cyclobutane’s higher strain may enhance receptor binding but reduce metabolic stability .
  • Electronic Tuning : Trifluoromethoxy’s strong electron-withdrawing nature alters π-π stacking vs. halogenated analogs .
    Comparative studies using isothermal titration calorimetry (ITC) quantify binding differences .

What metabolic pathways are anticipated for this compound?

Advanced
Predicted pathways include:

  • Oxidative Dealkylation : CYP450-mediated cleavage of the cyclobutyl-methanamine bond.
  • Conjugation : Glucuronidation of the primary amine.
    Metabolite identification via LC-MS/MS with liver microsomes .

How can computational modeling enhance the study of this compound?

Q. Advanced

  • Docking Simulations : AutoDock Vina predicts binding modes to serotonin receptors (5-HT₂A) .
  • MD Simulations : Assess cyclobutane ring flexibility in aqueous vs. lipid bilayer environments.
  • ADMET Prediction : SwissADME estimates bioavailability, BBB penetration, and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.